Cyclopentanethiol
Overview
Description
Cyclopentanethiol, also known as cyclopentyl mercaptan, is an organic compound with the molecular formula C5H10S. It is a thiol, characterized by the presence of a sulfur-hydrogen (SH) group attached to a cyclopentane ring. Thiols are known for their strong, often unpleasant odors, and this compound is no exception. This compound is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanethiol can be synthesized through several methods:
Via Isothiouronium Salts: Another method involves the reaction of cyclopentyl isothiouronium salt with a base to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopentanone in the presence of hydrogen sulfide. This method is favored due to its efficiency and high yield.
Chemical Reactions Analysis
Cyclopentanethiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopentyl disulfide.
Reduction: Reduction of this compound is less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides.
Major Products Formed:
Oxidation: Cyclopentyl disulfide.
Substitution: Cyclopentyl thioethers.
Scientific Research Applications
Cyclopentanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of thioethers and disulfides.
Biology: this compound can be used to study the effects of thiols on biological systems, including their role in enzyme function and cellular redox states.
Medicine: While not widely used in medicine, this compound derivatives are explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of cyclopentanethiol involves its ability to donate a sulfur-hydrogen group in chemical reactions. This property makes it a valuable nucleophile in substitution reactions and a reducing agent in redox reactions. In biological systems, thiols like this compound can interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Cyclopentanethiol is similar to other thiols such as ethanethiol, propanethiol, and butanethiol. its cyclic structure imparts unique properties:
Ethanethiol (C2H5SH): A simple linear thiol with a strong odor, used as an odorant in natural gas.
Propanethiol (C3H7SH): Another linear thiol, used in organic synthesis and as a flavoring agent.
Butanethiol (C4H9SH): A longer-chain thiol, also used in organic synthesis and as a flavoring agent.
This compound’s cyclic structure makes it more rigid and less flexible compared to its linear counterparts, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
cyclopentanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S/c6-5-3-1-2-4-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDYBOADDMMFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047108 | |
Record name | Cyclopentanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
Record name | Cyclopentanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/128/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
41.00 to 42.00 °C. @ 16.00 mm Hg | |
Record name | Cyclopentanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
758 mg/L @ 25 °C (calc.), slightly soluble in water; soluble in alcohol and oils | |
Record name | Cyclopentanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Cyclopentanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/128/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.920-0.925 | |
Record name | Cyclopentanethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/128/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1679-07-8 | |
Record name | Cyclopentanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1679-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanethiol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOPENTANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H279996YO9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cyclopentanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039771 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of cyclopentanethiol?
A: this compound (C₅H₉SH) has a molecular weight of 102.20 g/mol. It consists of a cyclopentane ring with a thiol (-SH) group attached. Spectroscopic data can be found in [].
Q2: How does the structure of this compound influence the SAM formation compared to other thiols?
A: The cyclic structure of this compound influences its SAM formation on Au(111) compared to benzenethiol (aromatic ring) and cyclohexanethiol (six-membered alicyclic ring). While benzenethiol and this compound mainly form disordered domains at room temperature, cyclohexanethiol forms well-ordered domains. This difference suggests that molecule-substrate interactions play a key role in determining the structural order of these thiol SAMs [].
Q3: Are there differences in the reductive desorption behavior of this compound SAMs compared to other thiol SAMs?
A: Yes. The reductive desorption peak potential for benzenethiol SAMs is less negative than that of this compound and cyclohexanethiol SAMs. This difference is attributed to the presence of π-orbitals in the aromatic ring of benzenethiol, facilitating electron transfer from the gold electrode []. Interestingly, the degree of structural order does not significantly influence the reductive desorption behavior of alicyclic thiol SAMs like this compound and cyclohexanethiol [].
Q4: Can this compound be used as a ligand in the synthesis of gold nanomolecules?
A: Yes, this compound can be used to synthesize Au₃₆(SC₅H₉)₂₄ nanomolecules. This synthesis utilizes a common precursor mixture, Aun(glutathione)m, followed by a thermochemical treatment with excess this compound []. This suggests that ligand-induced core-size conversion and structural transformation play a role in achieving specific gold nanomolecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.